
5-(4-Methylphenyl)-1H-tetrazole
概述
描述
5-(4-Methylphenyl)-1H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a 4-methylphenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The tetrazole ring is known for its stability and ability to participate in diverse chemical reactions, making it a valuable scaffold in drug design and other chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-1H-tetrazole typically involves the cycloaddition reaction of an azide with a nitrile. One common method is the reaction of 4-methylbenzonitrile with sodium azide in the presence of a catalyst such as copper(I) chloride. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations. The choice of solvent and catalyst can also be adjusted to minimize costs and environmental impact.
化学反应分析
Types of Reactions
5-(4-Methylphenyl)-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of the tetrazole ring can yield amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: Amines or partially reduced tetrazole derivatives.
Substitution: Nitro or halogenated derivatives of this compound.
科学研究应用
5-(4-Methylphenyl)-1H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioisostere in drug design, replacing carboxylic acids or other functional groups to improve drug properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and explosives, due to the stability and reactivity of the tetrazole ring.
作用机制
The mechanism of action of 5-(4-Methylphenyl)-1H-tetrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic the electronic properties of other functional groups, allowing it to interact with biological molecules in unique ways. The exact pathways involved would depend on the specific target and context of use.
相似化合物的比较
Similar Compounds
5-Phenyl-1H-tetrazole: Lacks the methyl group on the phenyl ring, which can affect its reactivity and binding properties.
5-(4-Chlorophenyl)-1H-tetrazole: Contains a chlorine substituent instead of a methyl group, which can influence its chemical and biological properties.
5-(4-Methoxyphenyl)-1H-tetrazole: Features a methoxy group, which can alter its electronic properties and reactivity.
Uniqueness
5-(4-Methylphenyl)-1H-tetrazole is unique due to the presence of the 4-methyl group, which can influence its steric and electronic properties. This can affect its reactivity in chemical reactions and its interactions with biological targets, making it a valuable compound for specific applications in drug design and materials science.
属性
IUPAC Name |
5-(4-methylphenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-6-2-4-7(5-3-6)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCJIAZPYBJASR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301238 | |
| Record name | 5-(4-Methylphenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24994-04-5 | |
| Record name | 5-(4-Methylphenyl)-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24994-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 141938 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024994045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24994-04-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141938 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(4-Methylphenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 5-(4-Methylphenyl)-1H-tetrazole?
A: this compound, also referred to as 5-p-tolyl-1H-tetrazole in the provided research, exhibits a planar tetrazole ring nearly coplanar with the benzene ring. [] The dihedral angle between these rings is 2.67° (9). [] The molecule possesses crystallographic mirror symmetry, with four carbon atoms residing on the reflecting plane that bisects both the phenyl and tetrazole rings. []
Q2: How does the molecular structure of this compound influence its corrosion inhibition properties?
A: Density Functional Theory (DFT) studies were conducted on this compound and related phenyltetrazole substituted compounds to evaluate their corrosion inhibition effectiveness on mild steel in acidic environments. [] The research suggests that the electron-donating methyl group on the phenyl ring of this compound influences its electron density distribution, impacting its interaction with the metal surface. [] This interaction contributes to the formation of a protective layer on the mild steel, hindering the corrosion process. []
Q3: Are there any experimental studies supporting the corrosion inhibition properties of this compound?
A: Yes, experimental studies employing weight loss measurements, potentiodynamic polarization studies, and electrochemical impedance spectroscopy (EIS) were conducted to investigate the corrosion inhibition performance of this compound on mild steel in 1 M HCl. [] These studies demonstrated a correlation between increasing concentrations of this compound and a decrease in corrosion rate, indicating its effectiveness as a corrosion inhibitor. [] The polarization data suggests that this compound acts primarily as a cathodic inhibitor. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
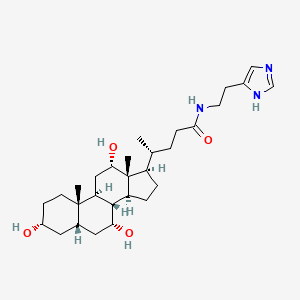
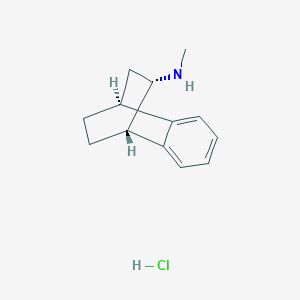

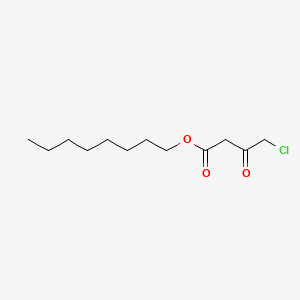
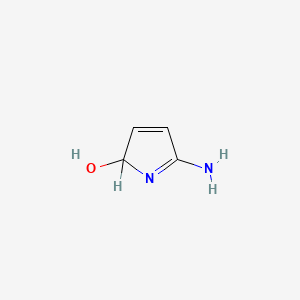
![(11R,12S)-11-[(2R)-2-amino-2-carboxyethyl]sulfanyl-12-hydroxyhexadeca-5,7,9-trienedioic acid](/img/structure/B1213969.png)
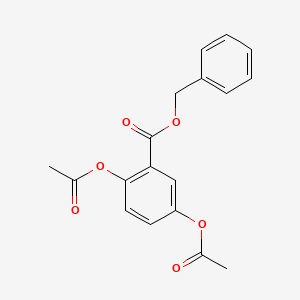
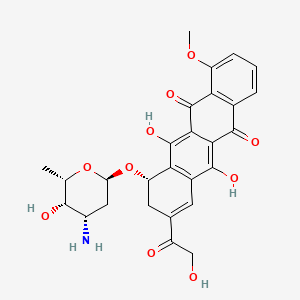
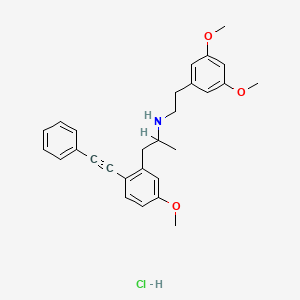
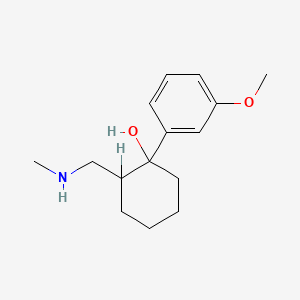
![[(2R,3S,4S)-5-(8-chloro-7-methyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate](/img/structure/B1213978.png)
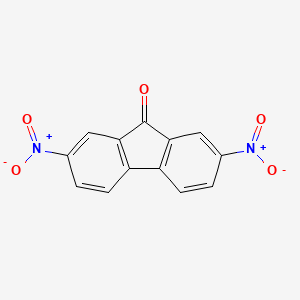
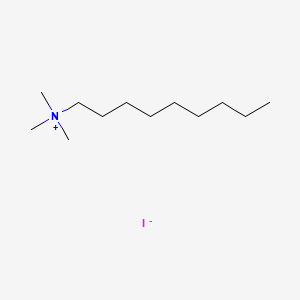
![2-[4-(dipropylamino)phenyl]-N-(1-phenylpropan-2-yl)acetamide](/img/structure/B1213981.png)
